molecular formula C14H23NO5 B2993467 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2305253-73-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2993467
CAS No.: 2305253-73-8
M. Wt: 285.34
InChI Key: XBRSRRXJRHICSB-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-10(11(16)17)14(15)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSRRXJRHICSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, drawing from various studies and patents.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving spirocyclic frameworks, which are known for their unique structural properties that can influence biological activity. The synthesis often incorporates methods such as copper-catalyzed reactions to introduce functional groups that enhance its pharmacological potential .

This compound has been evaluated for its interaction with muscarinic receptors, particularly M1 and M2 subtypes. Studies indicate that this compound exhibits agonistic properties at these receptors, which are critical in mediating cholinergic signaling in the central nervous system .

Key Findings:

  • Muscarinic Activity : The compound has shown significant affinity for M1 receptors, which are implicated in cognitive functions and memory. It has been observed to ameliorate scopolamine-induced memory impairments in animal models, suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

In vivo studies have demonstrated that the compound can induce physiological responses such as hypothermia and salivation, which are indicative of muscarinic receptor activation. These responses were measured through behavioral assays in rats, where the compound's effectiveness was compared to established muscarinic agonists like muscarone .

Case Studies

Several research studies have explored the efficacy of this compound in various contexts:

  • Cognitive Enhancement : In a study involving rats, administration of the compound improved performance in passive avoidance tasks that were impaired by scopolamine, a common model for studying cognitive deficits .
  • Cholinergic Side Effects : While the compound demonstrated potent agonistic activity, it also exhibited side effects typical of cholinergic drugs, such as tremors and increased salivation. This highlights the need for further optimization to enhance selectivity for therapeutic applications without adverse effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known muscarinic agonists:

Compound NameM1 AffinityM2 AffinityCognitive EnhancementSide Effects
1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa...HighModerateSignificantTremors, Salivation
MuscaroneModerateHighModerateHypothermia
RS86LowHighMinimalNone

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